molecular formula C12H13FN2O B2999626 (2-Fluorophenyl)-(oxolan-3-ylmethyl)cyanamide CAS No. 2212495-54-8

(2-Fluorophenyl)-(oxolan-3-ylmethyl)cyanamide

Cat. No.: B2999626
CAS No.: 2212495-54-8
M. Wt: 220.247
InChI Key: CQGCPIKJXWBYOP-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)-(oxolan-3-ylmethyl)cyanamide is an organic compound that features a fluorophenyl group and an oxolan-3-ylmethyl group attached to a cyanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)-(oxolan-3-ylmethyl)cyanamide can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzylamine with oxirane in the presence of a base to form the oxolan-3-ylmethyl intermediate. This intermediate is then reacted with cyanogen bromide to yield the desired cyanamide compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)-(oxolan-3-ylmethyl)cyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanamide group to primary amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxides, primary amines, and substituted fluorophenyl derivatives .

Scientific Research Applications

(2-Fluorophenyl)-(oxolan-3-ylmethyl)cyanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)-(oxolan-3-ylmethyl)cyanamide involves its interaction with specific molecular targets. The cyanamide group can form covalent bonds with nucleophilic sites on enzymes and receptors, leading to inhibition or activation of biological pathways. The fluorophenyl group enhances the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

    (2-Fluorophenyl)piperazine derivatives: These compounds share the fluorophenyl group and exhibit similar biological activities.

    Oxolan-3-ylmethyl derivatives: Compounds with the oxolan-3-ylmethyl group are used in various chemical and biological applications.

Uniqueness

(2-Fluorophenyl)-(oxolan-3-ylmethyl)cyanamide is unique due to the combination of its fluorophenyl and oxolan-3-ylmethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in research and industry .

Properties

IUPAC Name

(2-fluorophenyl)-(oxolan-3-ylmethyl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-11-3-1-2-4-12(11)15(9-14)7-10-5-6-16-8-10/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGCPIKJXWBYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN(C#N)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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